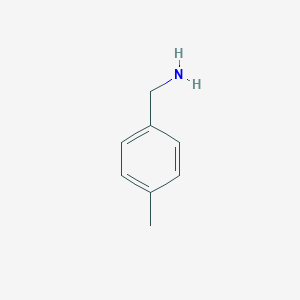

4-Methylbenzylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66562. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTSWYPNXFHGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059306 | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 4-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-84-7 | |

| Record name | 4-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylbenzylamine CAS number and properties

An In-Depth Technical Guide to 4-Methylbenzylamine

CAS Number: 104-84-7

This guide provides comprehensive technical information on this compound, a versatile primary amine widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound, also known as p-xylylamine or α-amino-p-xylene, is a colorless to pale yellow liquid.[1][2] Its fundamental properties are summarized below.

| Property | Value | References |

| CAS Number | 104-84-7 | [3][4][5] |

| Molecular Formula | C₈H₁₁N | [3][4][5] |

| Molecular Weight | 121.18 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Density | 0.952 g/mL at 25 °C | [6][7][8] |

| Melting Point | 12-13 °C | [3][6][7] |

| Boiling Point | 195 °C | [3][6][7] |

| Flash Point | 75.0 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.534 | [6][7] |

| SMILES | CC1=CC=C(C=C1)CN | [4][6] |

| InChI Key | HMTSWYPNXFHGEP-UHFFFAOYSA-N | [6][7][9] |

Spectroscopic Data

Spectroscopic information is crucial for the identification and characterization of this compound. Data is available across various common spectroscopic techniques.[5][9]

| Spectrum Type | Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (MS) | Available |

| Infrared (IR) Spectroscopy | Available |

| Raman Spectroscopy | Available |

Applications in Synthesis

This compound is a key building block in the synthesis of a variety of more complex molecules and functional materials.

-

Pharmaceutical Intermediates: It serves as a precursor for various bioactive compounds, including anticonvulsants.[8] It is also used to synthesize sulfonamides, a class of compounds with significant therapeutic applications.[10]

-

Heterocyclic Chemistry: The amine group is reactive towards cyclization reactions, making it a useful component in the synthesis of nitrogen-containing heterocycles like benzimidazoles.[8]

-

Imines (Schiff Bases): It readily reacts with aldehydes and ketones to form imines, which are versatile intermediates for the synthesis of other amines and heterocyclic compounds.[8]

-

Electronic Materials: It is used in the manufacturing of specialized chemicals for the electronics industry, particularly as a component in photoresist formulations.[11]

Figure 1. Key synthetic applications of this compound.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to avoid severe skin burns and eye damage.[1][5][12]

| Hazard Information | Details | References |

| GHS Pictogram | GHS05 (Corrosion) | [3][13] |

| Signal Word | Danger | [3][12][13] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [5][12] |

| Storage Class | 8A: Combustible corrosive hazardous materials. | [13] |

| WGK | WGK 3 (highly hazardous to water) | [13] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, suitable respirator. | [12][13] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[1][12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][12]

Experimental Protocols

The following sections detail representative experimental procedures involving this compound.

Synthesis of N-(4-Methylbenzyl)imine (General Protocol)

This protocol describes a microwave-assisted synthesis of an imine from this compound and a generic aldehyde.[3]

Methodology:

-

Place 3 Å molecular sieves (approx. 200 mg) into a microwave vial.

-

Add 3 mL of dry dichloromethane (B109758) (DCM).

-

Add this compound (2 mmol, 1 equivalent).

-

Add the desired aldehyde (2 mmol, 1 equivalent) to the vial and cap it securely.

-

Heat the mixture in a microwave reactor at 50°C for 10 minutes (max 300 W).

-

After cooling, filter the reaction mixture to remove the molecular sieves.

-

Remove the solvent (DCM) from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude imine product. Further purification via chromatography or recrystallization may be performed if necessary.

Figure 2. Workflow for microwave-assisted imine synthesis.

Synthesis of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide

This procedure details the synthesis of a sulfonamide from this compound and p-toluenesulfonyl chloride.[14]

Methodology:

-

To a stirring mixture of this compound (5.90 mmol, 1.12 eq) and pyridine (B92270) (5.90 mmol, 1.12 eq) in 10 mL of degassed dichloromethane, add p-toluenesulfonyl chloride (1.00 g, 5.25 mmol, 1.0 eq) dropwise. The reaction should be conducted under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, acidify the mixture with 5 M HCl.

-

Dilute the mixture with 15 mL of dichloromethane.

-

Transfer the mixture to a separatory funnel and wash the organic phase with water.

-

Combine the aqueous layers and back-extract with dichloromethane (10 mL).

-

Combine all organic phases, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization to yield the pure sulfonamide.

Analysis by Capillary Zone Electrophoresis (CZE) (General Protocol)

This protocol outlines a general method for analyzing a sample like this compound using CZE. Specific parameters such as buffer pH and voltage may need optimization.

Instrumentation:

-

A standard capillary electrophoresis system equipped with a UV detector, a high-voltage power supply, and a fused-silica capillary.[10]

Methodology:

-

Capillary Conditioning: Before first use, flush a new fused-silica capillary sequentially with 1 M NaOH, water, and the background electrolyte (BGE) buffer.[15] Between runs, rinse the capillary with the BGE for a few minutes.[15]

-

Buffer Preparation: Prepare an acidic background electrolyte, for example, 500 mM acetic acid (pH 2.5), to analyze the cationic this compound.[15] Degas the buffer before use.

-

Sample Preparation: Dissolve the this compound sample in the BGE or a compatible solvent to a suitable concentration (e.g., 0.1-1 mg/mL).

-

Electrophoresis:

-

Fill the capillary and electrode reservoirs with the prepared BGE.

-

Inject the sample into the capillary (e.g., hydrodynamic or electrokinetic injection).

-

Apply a constant voltage (e.g., 15-30 kV). Due to the positive charge of the protonated amine in acidic buffer and the electroosmotic flow (EOF), the analyte will migrate towards the cathode.[16]

-

Monitor the analyte as it passes the detector window. This compound can be detected using a UV detector at a low wavelength (e.g., 210 nm).

-

-

Data Analysis: The identity of the compound can be confirmed by comparing its migration time to that of a known standard. Purity can be assessed by the presence of any additional peaks in the electropherogram.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Benzimidazole synthesis [organic-chemistry.org]

- 3. connectsci.au [connectsci.au]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]

- 9. Imine formation-Typical procedures - operachem [operachem.com]

- 10. usp.org [usp.org]

- 11. youtube.com [youtube.com]

- 12. impactfactor.org [impactfactor.org]

- 13. rsc.org [rsc.org]

- 14. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of Capillary and Free-Flow Zone Electrophoresis for Analysis and Purification of Antimicrobial β-Alanyl-Tyrosine from Hemolymph of Fleshfly Neobellieria bullata - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

An In-depth Technical Guide to 4-Methylbenzylamine

This technical guide provides a comprehensive overview of 4-methylbenzylamine, a significant chemical intermediate in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, synthesis, and key applications.

Chemical Identity and Synonyms

This compound is an organic compound classified as a primary amine. Its structure consists of a benzylamine (B48309) core with a methyl group substituted at the para (4-) position of the benzene (B151609) ring.

IUPAC Name: (4-methylphenyl)methanamine[1][2]

Common Synonyms:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction design.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][5][6] |

| Molecular Weight | 121.18 g/mol | [1][10][11] |

| Appearance | Colorless to yellow clear liquid | [3][5] |

| Melting Point | 12-13 °C (lit.) | [10][11][12] |

| Boiling Point | 195 °C (lit.) | [10][11][12] |

| Density | 0.952 g/mL at 25 °C (lit.) | [10][11][12] |

| Refractive Index (n²⁰/D) | 1.534 (lit.) | [10][11][12] |

| Flash Point | 80 °C (176 °F) - closed cup | [3][10] |

| Water Solubility | Slightly soluble | [3][5] |

| CAS Number | 104-84-7 | [1][7][10] |

Experimental Protocols

Synthesis of this compound via Leuckart Reaction

The Leuckart reaction is a classic and effective method for the synthesis of primary amines from aldehydes or ketones via reductive amination, using ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent.[1][10] This protocol details the synthesis of this compound from 4-methylbenzaldehyde (B123495).

Reaction Scheme: 4-Methylbenzaldehyde → (Intermediate Imine) → N-(4-Methylbenzyl)formamide → this compound

Materials:

-

4-Methylbenzaldehyde

-

Ammonium formate (or Formamide and Formic acid)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH) solution

-

Toluene (B28343) (or other suitable extraction solvent like diethyl ether)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction, distillation, and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzaldehyde and 2-3 molar equivalents of ammonium formate.[1] The reaction can be run neat or with a small amount of formic acid.

-

Heating: Heat the reaction mixture to a temperature of 150-185 °C.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). The heating is continued for several hours until the starting material is consumed. During this stage, an N-formyl intermediate, N-(4-methylbenzyl)formamide, is formed.

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a 25% aqueous solution of hydrochloric acid. Heat the mixture to reflux for 2-4 hours to hydrolyze the formamide intermediate to the primary amine hydrochloride salt.

-

Work-up and Extraction: Cool the flask and add water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or diethyl ether to remove any unreacted aldehyde and non-basic impurities.

-

Basification: Carefully add a concentrated sodium hydroxide solution to the aqueous layer until it is strongly alkaline (pH > 12). This will liberate the free this compound, which may separate as an oily layer.

-

Final Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., toluene or diethyl ether).

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.

Synthesis of N-(4-Methylbenzyl)acetamide

This protocol describes a representative acylation reaction of this compound to form the corresponding amide, N-(4-methylbenzyl)acetamide. This is a fundamental transformation showcasing the reactivity of the primary amine group.

Materials:

-

This compound

-

Acetic anhydride (B1165640) (or Acetyl chloride)

-

A suitable base (e.g., pyridine (B92270) or triethylamine) or an aqueous base (e.g., NaHCO₃)

-

A suitable solvent (e.g., dichloromethane (B109758) (DCM), diethyl ether, or ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reagents: Slowly add triethylamine (B128534) (1.1 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-(4-methylbenzyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in compounds targeting various physiological pathways.

-

Anticonvulsants: The benzylamine moiety is a common feature in many anticonvulsant drugs. Derivatives of this compound have been synthesized and investigated for their potential to manage seizures.[5][12] These compounds are often evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[3][13][14][15]

-

Potassium Channel Modulators: this compound has been shown to stimulate food consumption by acting on brain Shaker-like Kv1.1 potassium channels.[5][12] This makes it and its derivatives interesting candidates for studying neuronal excitability and related disorders.[9][12][16][17]

-

Opioid Receptor Antagonists: The this compound scaffold is incorporated into molecules designed as kappa opioid receptor (KOR) antagonists.[18] These antagonists are valuable research tools for studying addiction, depression, and pain.[19][20][21][22][23]

Visualizations

The following diagrams illustrate key workflows and logical relationships involving this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Interaction of this compound with Kv1.1 channels.[5][12]

Caption: this compound as a precursor in drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. 104-84-7 CAS | this compound | Amines & Amine Salts | Article No. 04623 [lobachemie.com]

- 7. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Discovery of a small molecule modulator of the Kv1.1/Kvβ1 channel complex that reduces neuronal excitability and in vitro epileptiform activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. CN105001096A - 4-amino-N-alkyl benzylamine preparation methood - Google Patents [patents.google.com]

- 12. 4-methyl benzylamine stimulates food consumption and counteracts the hypophagic effects of amphetamine acting on brain Shaker-like Kv1.1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An activator of voltage-gated K+ channels Kv1.1 as a therapeutic candidate for episodic ataxia type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. gctlc.org [gctlc.org]

- 19. Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A practical synthesis of the kappa opioid receptor selective agonist (+)-5R,7S,8S-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxospiro[4,5]dec-8-yl]benz eneacetamide (U69,593) | RTI [rti.org]

- 21. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physical Properties of p-Methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methylbenzylamine, also known as 4-methylbenzylamine, is an aromatic amine with a wide range of applications in organic synthesis and pharmaceutical development. It serves as a crucial building block for the synthesis of various bioactive molecules and as a resolving agent in chiral separations.[1][2] A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of the key physical and spectroscopic properties of p-methylbenzylamine, complete with experimental methodologies and data presented for clarity and comparative analysis.

Molecular and Chemical Identity

p-Methylbenzylamine is a primary amine consisting of a benzyl (B1604629) group substituted with a methyl group at the para position of the benzene (B151609) ring.

| Identifier | Value |

| IUPAC Name | (4-methylphenyl)methanamine[3] |

| CAS Number | 104-84-7[3] |

| Molecular Formula | C₈H₁₁N[3] |

| Molecular Weight | 121.18 g/mol [3] |

| SMILES | Cc1ccc(CN)cc1 |

| InChI | 1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3 |

| InChIKey | HMTSWYPNXFHGEP-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key physicochemical properties of p-methylbenzylamine. These values are critical for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Reference |

| Appearance | Liquid or solid | [4] |

| Melting Point | 12-13 °C (lit.) | [4][5] |

| Boiling Point | 195 °C (lit.) | [4][5] |

| Density | 0.952 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.534 (lit.) | [5] |

| Flash Point | 80 °C (176 °F) - closed cup | [5] |

| Vapor Pressure | 0.429 mmHg at 25°C | [4] |

| LogP | 2.154 | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following sections detail the characteristic spectral data for p-methylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of p-methylbenzylamine provides information about the different types of protons and their chemical environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.2 | m | 4H | Aromatic protons (C₆H₄) |

| ~3.8 | s | 2H | Methylene protons (-CH₂NH₂) |

| ~2.3 | s | 3H | Methyl protons (-CH₃) |

| ~1.4 | s | 2H | Amine protons (-NH₂) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

-

Solvent: CDCl₃

-

Reference: [4]

| Chemical Shift (ppm) | Assignment |

| ~140 | Quaternary aromatic carbon (C-CH₃) |

| ~136 | Quaternary aromatic carbon (C-CH₂NH₂) |

| ~129 | Aromatic CH |

| ~127 | Aromatic CH |

| ~46 | Methylene carbon (-CH₂NH₂) |

| ~21 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of p-methylbenzylamine shows characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Technique: Liquid film

-

Reference: [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, broad | N-H stretch (primary amine) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2950 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (scissoring) |

| ~1510, 1450 | Medium to strong | C=C stretch (aromatic ring) |

| ~810 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion (M⁺): m/z = 121

-

Reference: [3]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following sections outline the general methodologies for determining the key physical properties of p-methylbenzylamine.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

Procedure:

-

A small, dry sample of p-methylbenzylamine is finely powdered.

-

The capillary tube is packed with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point

Apparatus:

-

Distillation apparatus (including a round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Boiling chips

-

Calibrated thermometer

Procedure:

-

A sample of p-methylbenzylamine (typically 5-10 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The heating mantle is turned on, and the liquid is heated to a gentle boil.

-

The temperature is recorded when it stabilizes, which indicates that the vapor is condensing on the thermometer bulb at a constant rate. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of p-methylbenzylamine.

Caption: Spectroscopic Analysis Workflow for p-Methylbenzylamine.

Conclusion

This technical guide provides a comprehensive summary of the essential physical properties of p-methylbenzylamine. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the consistent and accurate determination of these properties. The included spectroscopic information is vital for the structural confirmation and purity assessment of this important chemical intermediate. A thorough understanding and application of this information will facilitate the successful use of p-methylbenzylamine in various scientific and industrial applications.

References

4-Methylbenzylamine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 4-Methylbenzylamine

Introduction

This compound is a primary amine that serves as a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agricultural products.[1] A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following sections present the key spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

-

Solvent: CDCl₃

-

Frequency: 90 MHz[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.19 | d | 2H | Ar-H (ortho to CH₂NH₂) |

| 7.10 | d | 2H | Ar-H (ortho to CH₃) |

| 3.82 | s | 2H | -CH₂- |

| 2.32 | s | 3H | -CH₃ |

| 1.43 | s | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR) Spectral Data

-

Solvent: CDCl₃[2]

| Chemical Shift (δ) ppm | Assignment |

| 140.7 | Ar-C (quaternary, C-CH₃) |

| 135.9 | Ar-C (quaternary, C-CH₂NH₂) |

| 129.1 | Ar-CH |

| 127.3 | Ar-CH |

| 46.0 | -CH₂- |

| 21.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is typically acquired as a liquid film.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3364 | Strong, Broad | N-H stretch (primary amine) |

| 3280 | Strong, Broad | N-H stretch (primary amine) |

| 3020 | Medium | C-H stretch (aromatic) |

| 2920, 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1492 | Strong | C=C stretch (aromatic ring)[3] |

| 1451 | Medium | N-H bend (scissoring)[3] |

| 810 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment |

| 121 | 50 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M-H]⁺ |

| 106 | 80 | [M-NH₂]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 90 MHz or higher for protons.[2]

-

Acquisition Parameters (¹H NMR): A standard pulse sequence is used to acquire the proton spectrum. The spectral width is set to encompass all proton signals (typically 0-10 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Acquisition Parameters (¹³C NMR): A proton-decoupled pulse sequence is used to acquire the carbon spectrum. The spectral width is typically set from 0 to 200 ppm. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.

-

Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used. The spectrometer can be coupled with a Gas Chromatography (GC) system for sample introduction.

-

Acquisition (GC-MS): The sample is injected into the GC, where it is vaporized and separated from the solvent. The eluted compound then enters the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Structural Overview and 1H NMR Spectroscopy

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Methylbenzylamine

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of molecules.

This compound, with the chemical formula C8H11N, is a primary amine containing a benzyl (B1604629) group substituted with a methyl group at the para (4) position of the benzene (B151609) ring. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons within the molecule.

The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (CH2) protons, the methyl (CH3) protons, and the amine (NH2) protons. The chemical shift (δ), integration, and multiplicity of these signals are key to confirming the molecule's structure.

Quantitative 1H NMR Data

The following table summarizes the expected 1H NMR spectral data for this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl3).

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| Aromatic Protons (Ha) | ~ 7.20 | Doublet (d) | 2H | ~ 8.0 |

| Aromatic Protons (Hb) | ~ 7.10 | Doublet (d) | 2H | ~ 8.0 |

| Benzylic Protons (-CH2-) | ~ 3.80 | Singlet (s) | 2H | N/A |

| Methyl Protons (-CH3) | ~ 2.32 | Singlet (s) | 3H | N/A |

| Amine Protons (-NH2) | ~ 1.50 (variable) | Broad Singlet (br s) | 2H | N/A |

Note: The chemical shift of the amine (NH2) protons is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad signal due to quadrupole broadening and chemical exchange.[1]

Spectrum Interpretation

-

Aromatic Region (6.0-9.0 ppm) : The para-substitution on the benzene ring results in a simplified aromatic region.[2] There are two distinct sets of chemically equivalent protons. The protons ortho to the CH2NH2 group (Ha) and the protons ortho to the CH3 group (Hb) appear as two distinct doublets.[2] Each doublet integrates to two protons. The characteristic splitting pattern of two doublets is a hallmark of para-disubstitution.[2]

-

Benzylic Protons (3.0-4.0 ppm) : The two protons of the benzylic methylene (CH2) group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet integrating to two protons. Their position is downfield due to the deshielding effect of the adjacent aromatic ring.

-

Methyl Protons (2.0-3.0 ppm) : The three protons of the methyl (CH3) group are equivalent and show no coupling, resulting in a singlet that integrates to three protons.

-

Amine Protons (1.0-5.0 ppm) : The two amine (NH2) protons typically appear as a broad singlet.[1] Its chemical shift can vary significantly, and the peak can be exchanged with deuterium (B1214612) upon adding D2O to the NMR tube, causing it to disappear from the spectrum. This D2O exchange is a common method to confirm the identity of NH or OH peaks.

Detailed Experimental Protocol

This section outlines a standard procedure for acquiring a high-quality 1H NMR spectrum of this compound.

A. Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition : Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). CDCl3 is a common choice for non-polar to moderately polar organic compounds.

-

Internal Standard (Optional) : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is defined as 0.00 ppm. Modern spectrometers can lock onto the solvent signal, making TMS addition unnecessary unless precise chemical shift calibration is required.

-

Homogenization : Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample dissolves completely and the solution is homogeneous.

B. Instrument Setup and Data Acquisition

-

Spectrometer : The spectrum is acquired on a Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300, 400, or 500 MHz).

-

Insertion and Locking : Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming : Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time : ~2-4 seconds.

-

Relaxation Delay : ~1-5 seconds.

-

Number of Scans : 8 to 16 scans are usually sufficient for a concentrated sample to achieve a good signal-to-noise ratio.

-

C. Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction : A baseline correction is applied to ensure the baseline is flat and at zero intensity.

-

Calibration : The chemical shift axis is referenced. If TMS was used, its signal is set to 0.00 ppm. Otherwise, the residual solvent peak (e.g., CHCl3 at 7.26 ppm) is used as a reference.

-

Integration : The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

Visualization of Proton Assignments

The following diagram illustrates the molecular structure of this compound with its distinct proton environments labeled, corresponding to the data presented in the table.

Caption: Structure of this compound with proton assignments.

References

An In-depth Technical Guide to 13C NMR Chemical Shifts of 4-Methylbenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-methylbenzylamine and its derivatives. Understanding these chemical shifts is crucial for the structural elucidation and characterization of novel compounds in medicinal chemistry and drug development, where the this compound scaffold is a common structural motif. This document summarizes available quantitative data, outlines typical experimental protocols, and presents a logical workflow for NMR analysis.

Introduction to 13C NMR of this compound Derivatives

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of a molecule. For this compound derivatives, 13C NMR provides valuable insights into the electronic environment of each carbon atom. The chemical shift (δ), reported in parts per million (ppm), is sensitive to the nature of substituents on both the aromatic ring and the nitrogen atom. These shifts can be used to confirm the identity of a synthesized compound, assess its purity, and deduce structural information based on the influence of various functional groups.

The basic structure of this compound consists of a benzyl (B1604629) group with a methyl substituent at the para position of the benzene (B151609) ring and an amino group attached to the methylene (B1212753) bridge. The carbon atoms are numbered as follows for reference in the data tables:

13C NMR Chemical Shift Data

The following tables summarize the available 13C NMR chemical shift data for this compound and several of its derivatives. These data have been compiled from various spectral databases and literature sources. All shifts are reported in ppm relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: 13C NMR Chemical Shifts of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 139.9 |

| C2, C6 | 129.1 |

| C3, C5 | 127.4 |

| C4 | 135.9 |

| C7 (CH2) | 46.1 |

| C8 (CH3) | 21.0 |

| Solvent: CDCl3[1] |

Table 2: 13C NMR Chemical Shifts of N-Substituted this compound Derivatives

| Derivative | C1 (ppm) | C2, C6 (ppm) | C3, C5 (ppm) | C4 (ppm) | C7 (CH2) (ppm) | C8 (CH3) (ppm) | Other Signals (ppm) |

| N,N-Diallyl-4-methylbenzylamine | 136.6 | 129.0 | 128.8 | 136.6 | 57.8 | 21.1 | 135.6 (=CH), 116.8 (=CH2), 52.2 (N-CH2-allyl) |

| N,N-Dinonyl-4-methylbenzylamine | 137.9 | 128.8 | 128.7 | 135.8 | 58.4 | 21.1 | 54.2 (N-CH2), 31.9, 29.6, 29.3, 27.4, 26.8, 22.7, 14.1 (nonyl chain) |

| N-Heptafluorobutyryl-4-methylbenzylamine | 138.1 | 129.6 | 127.8 | 132.8 | 45.4 | 21.1 | 157.1 (C=O), 118.4, 115.1, 111.8, 108.5 (CF2/CF3) |

| 4-Methyl-N-(4-methylbenzyl)benzamide | 141.9 | 129.2 | 129.1 | 135.2 | 43.8 | 21.4, 21.1 | 167.3 (C=O), 137.5, 131.7, 127.0 (aromatic carbons of N-benzoyl group) |

| This compound 2-methylbenzyl | 138.2 | 136.3 | 130.3 | 128.9 | 53.7 | 21.1, 19.0 | 128.8, 128.3, 126.0, 125.9 (aromatic carbons of 2-methylbenzyl group), 51.9 (N-CH2 of 2-methylbenzyl group) |

Note: Assignments for some signals in the original data sources were not provided and have been tentatively assigned based on typical chemical shift ranges.[2][3][4]

Experimental Protocols

The acquisition of high-quality 13C NMR spectra is essential for accurate structural analysis. Below is a generalized experimental protocol for obtaining 13C NMR data for this compound derivatives.

1. Sample Preparation

-

Sample Quantity: Typically, 10-50 mg of the purified compound is required, depending on the sensitivity of the NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for these compounds due to its excellent dissolving power and the single carbon resonance at approximately 77.16 ppm, which can serve as an internal reference.[5][6] Other deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d6) or methanol (B129727) (CD3OD) may be used depending on the solubility of the derivative.

-

Procedure:

-

Weigh the sample accurately and transfer it to a clean, dry NMR tube.

-

Add approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

If necessary, a small amount of a reference standard like tetramethylsilane (TMS) can be added (0 ppm).

-

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for protons) is recommended for better signal dispersion and sensitivity.

-

Nucleus: Observe the 13C nucleus.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts for these compounds.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for the relaxation of the carbon nuclei between scans. For quantitative analysis, a much longer delay (5-10 times the longest T1 relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (around 298 K).

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or TMS (0 ppm).

-

Peak Picking: The chemical shift of each peak is determined.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates a typical workflow for the analysis of a this compound derivative using 13C NMR spectroscopy.

Caption: A flowchart outlining the key stages from sample preparation to structural elucidation in the 13C NMR analysis of this compound derivatives.

Conclusion

This guide provides a foundational understanding of the 13C NMR chemical shifts of this compound and its derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. As more data on a wider variety of derivatives become available, a more comprehensive analysis of structure-activity relationships and substituent effects on the electronic properties of the this compound scaffold can be undertaken. The systematic application of the described workflow will ensure accurate and reliable structural characterization of novel compounds.

References

Mass spectrometry fragmentation of 4-Methylbenzylamine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methylbenzylamine

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of this compound, a primary amine utilized in the synthesis of various bioactive compounds. An understanding of its fragmentation behavior is essential for its identification and characterization in complex matrices. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Molecular Profile of this compound

This compound is an aromatic amine with the following key characteristics:

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁N | [1][2][3] |

| Molecular Weight | 121.18 g/mol | [2][3][4] |

| Exact Mass | 121.089149 Da | [4] |

| CAS Number | 104-84-7 | [1][2][3] |

| IUPAC Name | (4-methylphenyl)methanamine | [4] |

Electron Ionization Mass Spectrometry (EI-MS)

The data presented here is based on Electron Ionization (EI), a hard ionization technique that imparts significant energy to the analyte molecule.[5][6] This results in extensive and reproducible fragmentation, providing a detailed structural fingerprint of the compound.[6] The high energy, typically 70 eV, often leads to the formation of numerous fragment ions, with the molecular ion sometimes being of low abundance or absent.[5][6]

Fragmentation Analysis of this compound

The mass spectrum of this compound is characterized by several key fragmentation pathways, originating from the molecular ion (M⁺•) at m/z 121.

Major Fragment Ions

The primary fragmentation processes include benzylic cleavage and rearrangements common to aromatic amines. The relative abundances of the major ions are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

| m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway |

| 121 | [C₈H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 120 | [C₈H₁₀N]⁺ | Loss of a hydrogen radical (H•) from the molecular ion |

| 106 | [C₇H₈N]⁺ | α-cleavage with loss of a methyl radical (•CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) cation, formed by rearrangement and loss of •CH₂NH₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CH₂ from the tropylium ion |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺, from cleavage of the benzylic C-C bond |

Fragmentation Pathway Visualization

The following diagram illustrates the principal fragmentation pathways of this compound upon electron ionization.

References

Crystal Structure of 4-Methylbenzylamine Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the crystal structures of various 4-Methylbenzylamine derivatives. This compound and its derivatives are pivotal in medicinal chemistry and materials science due to their versatile biological activities and potential for forming diverse supramolecular architectures. Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design, polymorphism studies, and the development of new materials with tailored properties.

This whitepaper summarizes key quantitative crystallographic data in structured tables for easy comparison, details the experimental protocols for synthesis and crystal structure determination, and presents logical relationships and experimental workflows through clear diagrams.

Introduction

This compound serves as a versatile building block for a wide range of chemical compounds, including sulfonamides, organic salts, and Schiff bases. The presence of the methyl group on the benzyl (B1604629) ring influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and intermolecular interactions. X-ray crystallography provides the most definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, offering invaluable insights into conformation, configuration, and packing motifs. This data is instrumental in understanding structure-activity relationships (SAR) and designing novel molecules with desired functionalities.

Crystal Structure Analysis of Selected this compound Derivatives

This section presents a detailed crystallographic analysis of three representative this compound derivatives: a sulfonamide, a nitrate (B79036) salt, and a tetrachlorocadmate(II) salt.

4-Methyl-N-(4-methylbenzyl)benzenesulfonamide

Sulfonamides are an important class of compounds with a broad spectrum of biological activities. The crystal structure of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide reveals key insights into its molecular conformation and intermolecular interactions.

Table 1: Crystallographic Data and Structure Refinement for 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide [1]

| Parameter | Value |

| Empirical formula | C₁₅H₁₇NO₂S |

| Formula weight | 275.36 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 5.8658(2) Å, α = 90°b = 14.7852(5) Å, β = 98.363(2)°c = 8.1065(3) Å, γ = 90° |

| Volume | 694.94(4) ų |

| Z | 2 |

| Density (calculated) | 1.315 Mg/m³ |

| Absorption coefficient | 0.224 mm⁻¹ |

| F(000) | 292 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.72 to 27.50° |

| Index ranges | -7<=h<=7, -19<=k<=19, -10<=l<=10 |

| Reflections collected | 10034 |

| Independent reflections | 3185 [R(int) = 0.027] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3185 / 1 / 175 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.029, wR2 = 0.073 |

| R indices (all data) | R1 = 0.033, wR2 = 0.075 |

| Largest diff. peak and hole | 0.28 and -0.23 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide [1]

| Bond | Length (Å) | Angle | Degree (°) |

| S(1)-O(1) | 1.433(1) | O(1)-S(1)-O(2) | 119.5(1) |

| S(1)-O(2) | 1.435(1) | O(1)-S(1)-N(1) | 107.2(1) |

| S(1)-N(1) | 1.628(1) | O(2)-S(1)-N(1) | 106.3(1) |

| S(1)-C(1) | 1.761(2) | O(1)-S(1)-C(1) | 108.5(1) |

| N(1)-C(8) | 1.467(2) | O(2)-S(1)-C(1) | 108.6(1) |

| N(1)-S(1)-C(1) | 106.1(1) | ||

| C(8)-N(1)-S(1) | 118.2(1) |

4-Methylbenzylammonium Nitrate

Organic nitrate salts are of interest in materials science for their potential nonlinear optical (NLO) properties. The crystal structure of 4-Methylbenzylammonium nitrate is stabilized by a network of hydrogen bonds.

Table 3: Crystallographic Data and Structure Refinement for 4-Methylbenzylammonium Nitrate [2]

| Parameter | Value |

| Empirical formula | C₈H₁₂N₂O₃ |

| Formula weight | 184.20 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 15.102(3) Å, α = 90°b = 5.814(1) Å, β = 99.78(3)°c = 10.491(2) Å, γ = 90° |

| Volume | 907.5(3) ų |

| Z | 4 |

| Density (calculated) | 1.347 Mg/m³ |

| Absorption coefficient | 0.880 mm⁻¹ |

| F(000) | 392 |

| Crystal size | 0.30 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 5.8 to 67.0° |

| Index ranges | -17<=h<=17, -6<=k<=6, -12<=l<=12 |

| Reflections collected | 5427 |

| Independent reflections | 1601 [R(int) = 0.045] |

| Completeness to theta = 67.000° | 99.1 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1601 / 0 / 121 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.108 |

| R indices (all data) | R1 = 0.054, wR2 = 0.116 |

| Largest diff. peak and hole | 0.16 and -0.17 e.Å⁻³ |

Bis(4-methylbenzylammonium) Tetrachloridocadmate(II)

This inorganic-organic hybrid compound showcases the coordination of the 4-methylbenzylammonium cation with a metal-halide complex.

Table 4: Crystallographic Data and Structure Refinement for Bis(4-methylbenzylammonium) Tetrachloridocadmate(II) [3]

| Parameter | Value |

| Empirical formula | C₁₆H₂₄CdCl₄N₂ |

| Formula weight | 526.58 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| Unit cell dimensions | a = 10.721(2) Å, α = 90°b = 33.986(6) Å, β = 90°c = 5.326(1) Å, γ = 90° |

| Volume | 1940.8(7) ų |

| Z | 4 |

| Density (calculated) | 1.803 Mg/m³ |

| Absorption coefficient | 1.868 mm⁻¹ |

| F(000) | 1056 |

| Crystal size | 0.30 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.1 to 25.0° |

| Index ranges | -12<=h<=12, -40<=k<=40, -6<=l<=6 |

| Reflections collected | 15876 |

| Independent reflections | 1705 [R(int) = 0.044] |

| Completeness to theta = 25.000° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1705 / 0 / 110 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.029, wR2 = 0.068 |

| R indices (all data) | R1 = 0.041, wR2 = 0.073 |

| Largest diff. peak and hole | 0.43 and -0.38 e.Å⁻³ |

Experimental Protocols

Synthesis and Crystallization

-

4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: This compound was synthesized by the dropwise addition of p-toluenesulfonyl chloride to a stirring mixture of this compound and pyridine (B92270) in degassed dichloromethane (B109758) under a nitrogen atmosphere. The reaction was stirred at room temperature for 24 hours. After an acidic workup and extraction with dichloromethane, the crude product was recrystallized from hot ethanol (B145695) to yield pale-yellow crystals.[1][4]

-

4-Methylbenzylammonium Nitrate: This salt was prepared by reacting this compound with nitric acid in an aqueous solution. Good-quality single crystals were grown by the slow evaporation of the solvent at room temperature.[5]

-

Bis(4-methylbenzylammonium) Tetrachloridocadmate(II): This complex was synthesized by dissolving this compound and cadmium(II) chloride in dilute hydrochloric acid. Slow evaporation of the resulting solution at room temperature over several days yielded crystals suitable for X-ray diffraction.[3]

X-ray Diffraction Data Collection and Structure Refinement

For all the presented derivatives, single-crystal X-ray diffraction data was collected on a diffractometer equipped with a CCD area detector using graphite-monochromated MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54184 Å) radiation. The data collection was typically performed at a controlled temperature (e.g., 173 K or 293 K) to minimize thermal vibrations.

The collected diffraction data were processed to obtain integrated intensities, which were then corrected for Lorentz and polarization effects. An absorption correction was applied to minimize the effects of X-ray absorption by the crystal. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were either located in difference Fourier maps and refined isotropically or placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the synthesis and experimental workflow for the characterization of this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the crystal structures of several this compound derivatives. The tabulated crystallographic data offers a valuable resource for comparative analysis, while the detailed experimental protocols provide practical guidance for researchers in the field. The visualization of synthetic workflows and intermolecular interactions further aids in the comprehension of the structural chemistry of these important compounds. The insights gained from these crystal structures are essential for the rational design of new this compound derivatives with optimized properties for applications in drug discovery and materials science. Further research into a wider array of derivatives, particularly Schiff bases, will continue to expand our understanding of the rich structural landscape of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. N-[4-(Dimethylamino)benzylidene]-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-N-(4-methylbenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Solubility of 4-Methylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the foundational principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection and the design of robust experimental procedures.

Introduction to this compound and its Solubility

This compound (CAS No: 104-84-7), also known as p-toluidine, is a primary amine with a molecular formula of C₈H₁₁N.[1][2] Its structure consists of a benzyl (B1604629) group with a methyl substituent in the para position of the benzene (B151609) ring. This structure, featuring both a polar amine group (-NH₂) and a nonpolar aromatic ring, results in a nuanced solubility profile. The principle of "like dissolves like" is central to understanding its behavior in different solvents. The nonpolar character of the tolyl group suggests solubility in nonpolar solvents, while the primary amine group is capable of forming hydrogen bonds, indicating potential solubility in polar protic solvents.

General principles for the solubility of amines suggest that those with a carbon count greater than four are typically insoluble in water but soluble in organic solvents such as diethyl ether or dichloromethane.[3][4] Aliphatic amines are also noted to have significant solubility in polar organic solvents.[5][6]

Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (e.g., g/L at 25°C) |

| Polar Protic | Methanol | High | |

| Ethanol | High | ||

| Isopropanol | Moderate | ||

| Polar Aprotic | Acetone | High | |

| Acetonitrile | Moderate | ||

| Dimethylformamide (DMF) | Moderate | ||

| Dimethyl Sulfoxide (DMSO) | High | ||

| Tetrahydrofuran (THF) | High | ||

| Nonpolar Aprotic | Toluene | High | |

| Dichloromethane (DCM) | High | ||

| Chloroform | High | ||

| Diethyl Ether | High | ||

| Ethyl Acetate | Moderate | ||

| Nonpolar | Hexane | Low | |

| Heptane | Low |

Experimental Determination of Solubility

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[7] The following protocol provides a detailed methodology for this procedure.

This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker with a constant temperature bath (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid. Carefully collect the supernatant.

-

Filtration: Filter the solution using a syringe filter that is chemically compatible with the solvent and does not adsorb the solute.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

-

UV-Vis Spectrophotometry: This method is suitable if this compound exhibits significant absorbance at a specific wavelength where the solvent does not interfere. A calibration curve of absorbance versus known concentrations must be prepared.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying this compound, especially in complex mixtures. A suitable column and mobile phase must be chosen, and the method must be validated with a calibration curve.

-

Gas Chromatography (GC): GC is another effective technique for the analysis of volatile compounds like this compound. Similar to HPLC, a calibration curve is required for accurate quantification.

The following diagram illustrates the experimental workflow for determining solubility using the isothermal shake-flask method.

Logical Approach to Qualitative Solubility Assessment

For rapid screening or when a full quantitative determination is not required, a qualitative assessment of solubility can be performed. This involves observing the dissolution of a small amount of the compound in a given solvent. The following flowchart outlines a logical sequence for this process.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, its molecular structure provides a strong basis for predicting its solubility profile. It is anticipated to be highly soluble in many common polar and nonpolar organic solvents, with limited solubility in highly nonpolar aliphatic solvents. For applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust and reliable experimental protocol. The successful application of this compound in research and development is contingent upon a thorough understanding of its solubility, and the methodologies presented here offer a clear path to obtaining this critical information.

References

4-Methylbenzylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzylamine is a versatile primary amine utilized in the synthesis of various bioactive compounds and other chemical intermediates.[1][2] As a corrosive and combustible liquid, a thorough understanding of its hazard profile, coupled with strict adherence to safety protocols, is imperative for its safe handling in a laboratory and industrial setting. This guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, tailored for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4][5] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[4] It is also a combustible liquid.[6]

GHS Classification:

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing safe experimental and storage conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [2][3][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5][6] |

| Odor | Amine compounds | [6] |

| Melting Point | 12-13 °C (53.6-55.4 °F) | [2][8] |

| Boiling Point | 195 °C (383 °F) | [1][2] |

| Flash Point | 75 °C (167 °F) | [1][6][8] |

| Density | 0.952 - 0.9666 g/mL at 20-25 °C | [1][2] |

| Water Solubility | Slightly soluble | [1][2] |

| Vapor Pressure | 0.429 mmHg at 25 °C | [1] |

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Safe Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[6][9][10]

-

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes:

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[3][6] Ensure an eyewash station is readily accessible.[6][9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a complete protective suit to prevent any skin contact.[3][9] Contaminated gloves should be disposed of properly after use.[3]

-

Respiratory Protection: If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6]

-

-

General Practices: Avoid breathing vapors or mists.[3][6] Do not get in eyes, on skin, or on clothing.[6] Wash hands thoroughly after handling.[3][9] Keep away from open flames, hot surfaces, and other sources of ignition as the material is combustible.[3][6][9] Take precautionary measures against static discharge.[3][9]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[6][9] Keep containers tightly closed to prevent leakage and exposure to air and moisture.[5][6][9]

-

Inert Atmosphere: As the material is air-sensitive, storage under an inert atmosphere (e.g., nitrogen) is recommended.[2][6][9]

-

Incompatible Materials: Store away from incompatible substances such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO₂).[3][6]

-

Storage Area: Designate a corrosives storage area.[6] Store locked up.[6][9]

Emergency Procedures

Immediate and appropriate response is crucial in case of accidental exposure or release.

First-Aid Measures